4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile, with the Chemical Abstracts Service number 374067-80-8, is a compound that has garnered attention in pharmaceutical research. This compound has a molecular formula of CHNO and a molecular weight of 228.21 g/mol. It is recognized for its potential as an intermediate in the synthesis of inhibitors targeting human immunodeficiency virus replication .
The synthesis of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory protocols.
The molecular structure of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile can be represented by its SMILES notation: OC1=CC(=O)NC(=N1)Nc2ccc(cc2)C#N
. This notation indicates a complex arrangement of atoms including hydroxyl groups, amino groups, and a cyano group attached to the aromatic ring system.
Key Structural Features:
The compound participates in various chemical reactions that are essential for its application in medicinal chemistry. Notable reactions include:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic steps.
The mechanism of action for 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile primarily revolves around its role as an inhibitor in HIV replication processes. It is believed to interfere with viral enzymes or proteins critical for viral life cycles, thereby impeding viral proliferation.
Research indicates that compounds with similar structures often exhibit competitive inhibition against key targets within viral pathways. This suggests that 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile may function through competitive inhibition mechanisms, although specific binding affinities and kinetics require further investigation.
The physical properties of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile include:
Chemical properties include:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile serves several scientific purposes:
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is a carbon-13-labeled derivative of the unlabeled parent compound (CAS 374067-80-8). Its molecular formula is C₈¹³C₃H₈N₄O₂, reflecting the substitution of three natural carbon atoms with ¹³C isotopes at specific positions within the pyrimidine ring. This isotopic labeling results in a molecular weight of 231.18 g/mol, compared to 228.21 g/mol for the unlabeled analog [1] [5]. The ¹³C enrichment typically exceeds 99%, ensuring minimal isotopic dilution in tracer studies. Key structural features include:
Table 1: Structural Comparison of Labeled vs. Unlabeled Compound
Property | Unlabeled Compound | ¹³C₃-Labeled Compound |
---|---|---|
CAS Number | 374067-80-8 | 1246814-95-8 |
Molecular Formula | C₁₁H₈N₄O₂ | C₈¹³C₃H₈N₄O₂ |
Molecular Weight (g/mol) | 228.21 | 231.18 |
Isotopic Purity | N/A | >99% ¹³C enrichment |
SMILES Notation | OC1=CC(=O)NC(=N1)Nc2ccc(cc2)C#N | O[¹³C]1=[¹³CH]¹³CNC(=N1)Nc2ccc(cc2)C#N |
The unlabeled compound emerged in the early 2000s as a key heterocyclic scaffold in antiviral research. Ludovici et al. (2001) first documented its synthesis and utility in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [1] [4] [5]. This work catalyzed interest in pyrimidine-aminobenzonitrile hybrids due to:
The incorporation of ¹³C labeling in 2012 (CAS 1246814-95-8) addressed emerging needs in drug metabolism studies, enabling precise tracking of metabolic pathways via mass spectrometry [1].
This compound serves as a critical precursor in synthesizing complex NNRTIs, most notably 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile (Dapivirine analogs). Its utility is demonstrated in two key contexts:
Table 2: Commercial Availability and Research Applications
Supplier | Catalog Code | Purity | Pack Size | Primary Application |
---|---|---|---|---|
TRC (LGC Standards) | TRC-D449032 | >98% | 10 mg - 250 mg | HIV drug metabolism studies |
Biosynth Carbosynth | N/A | >95% | 10 mg - 250 mg | Radiolabeled probe synthesis |
Crysdot | N/A | 95+% | 1 g | Heck coupling optimization |
The compound’s significance is underscored by its use in synthesizing clinical candidates like TMC278 (Rilpivirine), where isotopic labeling provided pharmacokinetic data critical for FDA approval [10]. Its role extends beyond HIV therapeutics to emerging virus research, including hepatitis C NS5A inhibitors incorporating similar pyrimidine cores [10].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3